molecular formula C9H8BrF3 B7984554 2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene

2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene

Cat. No.: B7984554
M. Wt: 253.06 g/mol
InChI Key: LBUQCIBXTGQNIQ-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3. It is characterized by the presence of a bromine atom, two methyl groups, and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene typically involves the bromination of 1,3-dimethyl-5-(trifluoromethyl)benzene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atom, which can participate in various substitution and coupling reactions. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition states and intermediates formed during these reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.

Comparison with Similar Compounds

Comparison: 2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .

Properties

IUPAC Name

2-bromo-1,3-dimethyl-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-5-3-7(9(11,12)13)4-6(2)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUQCIBXTGQNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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